

BPR1K871: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

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Compound of Interest

Compound Name: BPR1K871

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An In-depth Technical Guide on the Target Modulation of **BPR1K871** in Cancer Cells

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential in the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2][3] Developed through rational drug design, **BPR1K871** exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial regulators of cell proliferation and survival in cancer.[2][4] This technical guide provides a comprehensive overview of the molecular targets of **BPR1K871**, its mechanism of action in cancer cells, supporting quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

BPR1K871 functions as a multi-targeted agent, a strategy that can offer therapeutic benefits over single-target inhibitors.[1][5] Its primary efficacy stems from the simultaneous inhibition of two distinct and critical families of kinases implicated in cancer progression.

1. FLT3 Inhibition: The FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the proliferation, survival, and differentiation of hematopoietic stem cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in

approximately 20-25% of AML patients and are associated with a poor prognosis.[5] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth.

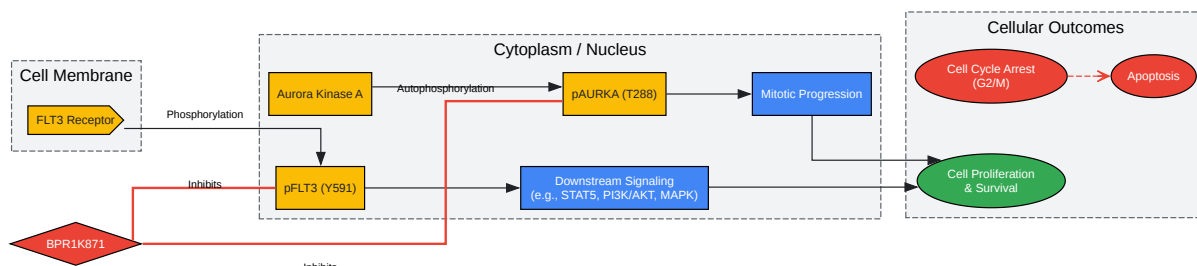
BPR1K871 directly inhibits the phosphorylation of FLT3, thereby blocking its downstream signaling pathways and suppressing the proliferation of FLT3-ITD positive AML cells.[1][5]

2. Aurora Kinase Inhibition: Aurora kinases (AURKA, AURKB, and AURKC) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of Aurora kinases, particularly AURKA, is common in many cancers and is linked to chromosomal instability and tumorigenesis.[5] By inhibiting AURKA and AURKB, **BPR1K871** disrupts the mitotic process, leading to cell cycle arrest, formation of polyploid cells, and ultimately, apoptosis.[6]

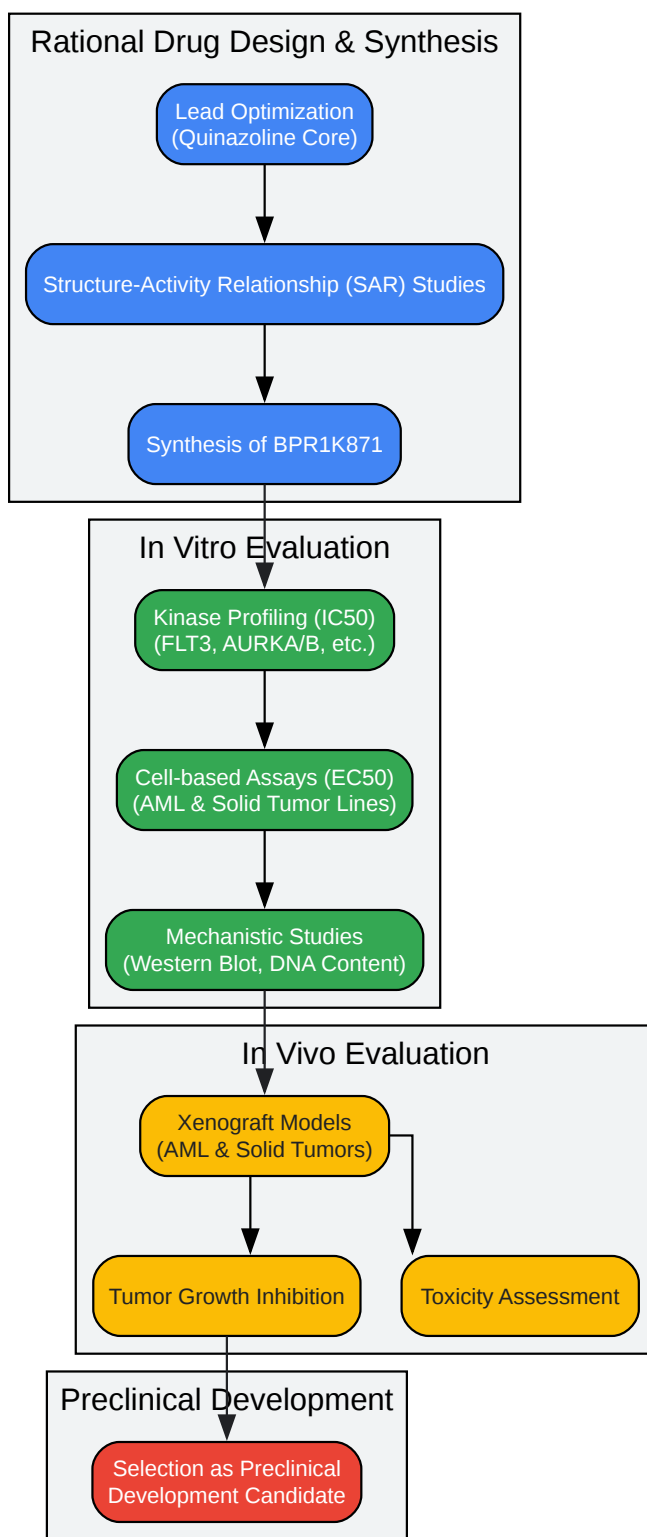
The dual inhibition of both FLT3-dependent and independent pathways is believed to be more beneficial for AML patients and may help overcome acquired resistance to selective FLT3 inhibitors.[5]

Signaling Pathway and Mechanism of Action of BPR1K871

The following diagram illustrates the key signaling pathways targeted by **BPR1K871**.



BPR1K871 inhibits FLT3 and Aurora A phosphorylation, blocking downstream pro-survival and mitotic pathways, leading to cell cycle arrest and apoptosis.



Workflow for the development of BPR1K871.

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References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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